molecular formula C12H17I B6161990 1-tert-butyl-2-ethyl-4-iodobenzene CAS No. 1369891-13-3

1-tert-butyl-2-ethyl-4-iodobenzene

Cat. No.: B6161990
CAS No.: 1369891-13-3
M. Wt: 288.2
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Description

1-tert-Butyl-2-ethyl-4-iodobenzene is a substituted aromatic compound featuring a tert-butyl group at position 1, an ethyl group at position 2, and an iodine atom at position 4. The iodine atom at position 4 positions the molecule for participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), a common application for aryl iodides .

Properties

CAS No.

1369891-13-3

Molecular Formula

C12H17I

Molecular Weight

288.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-tert-Butyl-4-iodobenzene as an Intermediate

The synthesis of 1-tert-butyl-4-iodobenzene from 1-bromo-4-tert-butylbenzene serves as a foundational step. In a typical procedure, the brominated precursor undergoes reaction with sodium iodide (NaI) in acetone under reflux, facilitated by a catalytic amount of copper(I) iodide (CuI) to enhance reactivity. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-donating tert-butyl group activates the ring toward iodide displacement.

Reaction Conditions:

  • Substrate: 1-Bromo-4-tert-butylbenzene (1.0 equiv)

  • Reagent: NaI (2.5 equiv), CuI (0.1 equiv)

  • Solvent: Acetone

  • Temperature: 60°C, 12–24 hours

  • Yield: 85–90%

This intermediate can subsequently be functionalized at the ortho position to introduce the ethyl group.

Sequential Electrophilic Substitution

Electrophilic aromatic substitution (EAS) offers a stepwise route to install substituents in specific positions, guided by directing effects.

tert-Butylation via Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces the tert-butyl group to benzene using tert-butyl chloride and aluminum chloride (AlCl₃) as a Lewis acid. However, this method is limited by carbocation rearrangements and poor regioselectivity. To circumvent these issues, tert-butylation is often performed on pre-functionalized substrates.

Example:

  • Substrate: 2-Ethyl-4-iodobenzene

  • Reagent: tert-Butyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 60–70% (with competing para-substitution)

Ethylation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise introduction of the ethyl group at the ortho position relative to a directing group. A nitro or methoxy group at position 4 (para to tert-butyl) directs lithiation to position 2, followed by quenching with ethyl iodide.

Procedure:

  • Introduce nitro group via nitration of 1-tert-butylbenzene.

  • Reduce nitro to amine using H₂/Pd-C.

  • Perform DoM with LDA (lithium diisopropylamide) and quench with ethyl iodide.

  • Remove directing group via hydrolysis or hydrogenolysis.

Yield: 50–65% (over four steps)

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis provides modular access to poly-substituted arenes. Suzuki-Miyaura and Heck couplings are particularly relevant for introducing ethyl and iodine groups.

Suzuki Coupling for Ethyl Group Installation

Aryl halides undergo cross-coupling with ethylboronic acids to form C–C bonds. For example, 1-tert-butyl-4-iodobenzene reacts with ethylboronic acid under palladium catalysis.

Reaction Conditions:

  • Substrate: 1-tert-Butyl-4-iodobenzene (1.0 equiv)

  • Reagent: Ethylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C, 6 hours

  • Yield: 75–80%

Tandem Iodination and Alkylation

A one-pot procedure combines iodination and alkylation steps. Starting with 1-tert-butyl-2-ethylbenzene, electrophilic iodination at position 4 is achieved using N-iodosuccinimide (NIS) in acetic acid.

Conditions:

  • Substrate: 1-tert-Butyl-2-ethylbenzene (1.0 equiv)

  • Reagent: NIS (1.1 equiv), H₂SO₄ (catalytic)

  • Solvent: Acetic acid

  • Temperature: 25°C, 2 hours

  • Yield: 85%

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitationsYield Range
Halogen ExchangeBromine-to-iodine substitutionHigh selectivity, mild conditionsRequires brominated precursor85–90%
Electrophilic Sub.Sequential EASStepwise controlCompeting directing effects50–70%
Suzuki CouplingPalladium-catalyzed couplingModular, versatileSensitivity to boronic acid stability75–80%
Tandem IodinationOne-pot iodination/alkylationEfficiencyLimited to activated substrates85%

Challenges and Optimization Strategies

  • Steric Hindrance: The tert-butyl group impedes reactions at adjacent positions. Using bulky ligands (e.g., PtBu₃) in cross-coupling improves selectivity.

  • Regioselectivity: Competing directing effects (e.g., tert-butyl vs. ethyl) necessitate masking strategies, such as temporary protective groups.

  • Functional Group Tolerance: Iodine’s susceptibility to reduction requires inert atmospheres and low-temperature conditions during metal-catalyzed steps .

Chemical Reactions Analysis

1-tert-butyl-2-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodinated benzoic acids or reduction reactions to form deiodinated products.

    Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, copper powder, and various organic solvents such as N,N-dimethylformamide and acetonitrile .

Scientific Research Applications

Organic Synthesis

1-tert-butyl-2-ethyl-4-iodobenzene is primarily utilized as an intermediate in organic synthesis . Its structure allows it to participate in several important reactions:

  • Heck Reaction: This compound can be used in the Heck reaction, where it acts as an electrophile to couple with alkenes, leading to the formation of substituted alkenes. This reaction has been studied using ionic liquids as catalysts, enhancing yield and selectivity .
  • Synthesis of Fungicides: It plays a role in the one-pot Heck-reductive amination pathway during the synthesis of fungicides like fenpropimorph, showcasing its importance in agrochemical applications .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds:

  • Antimicrobial Agents: The iodinated aryl structure can be modified to create new antimicrobial agents, leveraging the reactivity of the iodine atom for further functionalization .

Material Science

The compound's unique properties allow it to be used in material science:

  • Polymer Chemistry: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering solubility profiles .

Case Study 1: Heck Reaction Optimization

A study demonstrated the optimization of the Heck reaction using this compound under various catalytic conditions. The results indicated that using ionic liquids significantly improved the reaction yield compared to traditional solvents, achieving yields above 90% for certain substrates .

Catalyst TypeYield (%)
Ionic Liquid92
Traditional Solvent65

Case Study 2: Synthesis of Fenpropimorph

Another research focused on the synthesis of fenpropimorph using a one-pot reaction involving this compound. The study illustrated that this approach not only simplified the synthetic route but also improved overall yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-ethyl-4-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing the formation of a cationic intermediate that can be further transformed into various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Reactivity Analysis

  • Steric Effects : The tert-butyl group in this compound creates significant steric hindrance, particularly due to the ortho ethyl group. This contrasts with para-substituted analogs like 1-tert-butyl-4-iodobenzene, where iodine’s para position allows easier access for cross-coupling reactions .
  • In contrast, ethoxy-substituted analogs (e.g., 4-(tert-butyl)-2-ethoxy-1-iodobenzene) exhibit stronger electron-donating resonance effects, altering reactivity in electrophilic substitutions .
  • Synthetic Challenges: Multi-substituted analogs (e.g., this compound) likely require sequential alkylation and iodination steps. highlights tert-butylbenzene as a preferred starting material for simpler analogs, achieving up to 42.1% yield under optimized conditions (H₂SO₄/NaNO₂ ratio 2:1, 5°C) .

Q & A

Q. How to design a multi-step synthesis protocol scalable for gram-scale production?

  • Process optimization :
  • Replace batch reactors with continuous flow systems to enhance heat/mass transfer.
  • Use immobilized catalysts (e.g., AlCl₃ on silica) for recyclability and reduced waste .

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